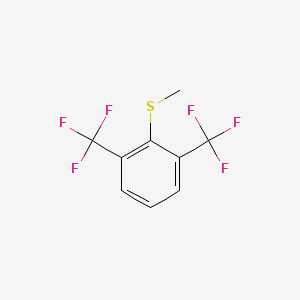
2,6-Bis(trifluoromethyl)thioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)thioanisole is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)thioanisole typically involves the introduction of trifluoromethyl groups onto a thioanisole backbone. One common method involves the reaction of 2,6-dibromoanisole with trifluoromethylthiolate anion under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The trifluoromethyl groups can be reduced under specific conditions to form corresponding methyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2,6-Bis(trifluoromethyl)thioanisole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)thioanisole in chemical reactions involves the activation of the thioether group and the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the reactivity of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trifluoromethyl)aniline
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,6-Bis(trifluoromethyl)thioanisole is unique due to the presence of both trifluoromethyl groups and a thioether functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C9H6F6S |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
InChI Key |
FHCJMRNRIFNQAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















